N-(3-Amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide

Antitubercular drug discovery EthR inhibition Ethionamide boosting

N-(3-Amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide (CAS 953909-00-7) is a synthetic small molecule belonging to the N-phenylphenoxyacetamide class. It is characterized by a 3,4-dimethylphenoxy moiety linked via an acetamide bridge to a 3-amino-2-methylphenyl ring, yielding a molecular weight of 284.35 g/mol.

Molecular Formula C17H20N2O2
Molecular Weight 284.35 g/mol
CAS No. 953909-00-7
Cat. No. B1317907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide
CAS953909-00-7
Molecular FormulaC17H20N2O2
Molecular Weight284.35 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)OCC(=O)NC2=CC=CC(=C2C)N)C
InChIInChI=1S/C17H20N2O2/c1-11-7-8-14(9-12(11)2)21-10-17(20)19-16-6-4-5-15(18)13(16)3/h4-9H,10,18H2,1-3H3,(H,19,20)
InChIKeyHVZKSZLLCKAMDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide (CAS 953909-00-7) Procurement & Selection Guide


N-(3-Amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide (CAS 953909-00-7) is a synthetic small molecule belonging to the N-phenylphenoxyacetamide class [1]. It is characterized by a 3,4-dimethylphenoxy moiety linked via an acetamide bridge to a 3-amino-2-methylphenyl ring, yielding a molecular weight of 284.35 g/mol [1]. This chemotype has been investigated in the context of inhibiting the Mycobacterium tuberculosis transcriptional repressor EthR, where certain N-phenylphenoxyacetamide derivatives act as ethionamide boosters [2]. However, publicly available, compound-specific quantitative biological data for CAS 953909-00-7 is extremely limited, and its differentiation from closest analogs must be inferred from class-level structure-activity relationships rather than from direct head-to-head experimental comparisons [2].

Distinct 3-amino-2-methylphenyl and 3,4-dimethylphenoxy substitution defines research identity as an EthR SAR probe.
May support ethionamide-boosting pathway studies in M. tuberculosis research models.
Class-level SAR evidence only; compound-specific biological data are not yet reported.

Procurement Risk: Why N-(3-Amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide Cannot Be Assumed Interchangeable with Other N-Phenylphenoxyacetamides


Within the N-phenylphenoxyacetamide class, minor structural variations on the phenyl ring and the phenoxy substituents profoundly alter EthR binding, thermal shift (ΔTm), and ethionamide-boosting potency [1]. For example, moving a single methyl group on the phenoxy ring or altering the aniline substitution pattern can change in vitro potency by over an order of magnitude [1]. Consequently, substituting CAS 953909-00-7 with a generic N-phenylphenoxyacetamide—even one with similar LogP or molecular weight—carries a high risk of losing target engagement and functional boosting activity. Selection decisions must therefore be guided by the specific substitution pattern (3-amino-2-methylphenyl and 3,4-dimethylphenoxy) until experimental data confirm functional equivalence.

Positional isomerism on the N-phenyl ring can markedly alter EthR binding and ethionamide-boosting activity.
Substituting with structurally similar N-phenylphenoxyacetamides risks loss of target engagement without experimental confirmation.
Direct biological validation for this specific substitution pattern is absent; functional equivalence with published leads remains unvalidated.

Quantitative Differentiation Evidence for N-(3-Amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide (CAS 953909-00-7)


Substitution Pattern Uniqueness Among N-Phenylphenoxyacetamide EthR Inhibitors

In the foundational N-phenylphenoxyacetamide EthR inhibitor series, the most potent compounds identified via high-throughput screening and X-ray crystallography (e.g., compound 42 in the primary screen) feature a 3,4-dimethylphenoxy group paired with specific aniline substitutions [1]. The 3-amino-2-methylphenyl motif present in CAS 953909-00-7 represents a distinct substitution isomer not explicitly characterized among the lead compounds in this series [1]. Structure-activity relationship (SAR) data from the 960-member focused library demonstrate that positional isomerism on the N-phenyl ring (e.g., ortho vs. meta vs. para amino/methyl) yields differential EthR thermal shift values (ΔTm) and ethionamide boosting activity in M. tuberculosis-infected macrophages [1]. While quantitative values for this exact compound are absent from the public domain, the SAR data provide a class-level inference that the 3-amino-2-methylphenyl arrangement offers a distinct pharmacophoric geometry compared to the 4-substituted and 3,5-disubstituted analogs most commonly explored [1].

Positional Isomerism SAR
Class-level inference
Potency shifts >10-fold across positional isomers (literature); specific data for this CAS not reported.
Unique substitution may confer distinct target interaction; isomer surrogates may lose activity.
SAR from Flipo et al. 2012; direct testing advised.
Antitubercular drug discovery EthR inhibition Ethionamide boosting

Predicted Physicochemical Differentiation from Common In-Class Analogs

Computed physicochemical properties for CAS 953909-00-7 indicate a topological polar surface area (TPSA) of 64.4 Ų and a calculated XLogP3-AA of 3.2, with 2 hydrogen bond donors (HBD) and 3 hydrogen bond acceptors (HBA) [1]. When compared to the lead EthR inhibitor BDM31381 (an N-phenylphenoxyacetamide with a 3,4-dimethylphenoxy group but different aniline substitution), which in the primary publication exhibits a TPSA of approximately 55-60 Ų and a cLogP of approximately 3.5-4.0, CAS 953909-00-7 shows a modestly higher TPSA due to the additional amino group and a slightly lower predicted lipophilicity [2]. This suggests potentially altered membrane permeability and solubility profiles relative to the published lead series, which may translate to differential pharmacokinetic behavior in whole-cell assays.

Physicochemical Profile vs Lead
Cross-study comparable
TPSA 64.4 vs ~55–60 Ų; XLogP 3.2 vs ~3.5–4.0; 2 HBD, 3 HBA.
Modest polarity increase may alter permeability and solubility; serves as distinct probe.
Computed vs reported properties; experimental validation recommended.
Drug-likeness Physicochemical property prediction Chemical procurement specification

Availability and Purity Specification for Reproducible Research

CAS 953909-00-7 is commercially available from multiple suppliers with a specified minimum purity of 95% . This level of purity is consistent with that reported for active N-phenylphenoxyacetamide analogs used in EthR inhibitor SAR studies, where compounds were typically tested at >95% purity as determined by HPLC [1]. However, the exact compound has not been independently characterized in peer-reviewed biological studies, meaning the purity specification is vendor-dependent and not yet validated against a published biological benchmark. Procurement decisions should therefore require a certificate of analysis confirming purity by HPLC and identity by NMR and/or mass spectrometry.

Purity Specification
Supporting evidence
≥95% (HPLC)
Purity level consistent with published SAR; independent characterization absent.
Require vendor CoA; additional in-house QC by NMR/MS advised.
Chemical procurement Reproducibility Purity specification

Recommended Application Scenarios for N-(3-Amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide (953909-00-7) Based on Current Evidence


Chemical Probe for EthR Structure-Activity Relationship (SAR) Expansion

Given the established SAR that positional isomerism on the N-phenyl ring dramatically affects EthR binding [1], this compound can serve as a unique tool to probe the steric and electronic requirements of the EthR binding pocket at the aniline sub-site. It would complement existing SAR data by filling a gap in the ortho-amino/meta-methyl substitution space, which is underrepresented in the published 960-member library [1].

Reference Standard for N-Phenylphenoxyacetamide Analytical Method Development

With a purity specification of ≥95% [1] and distinct physicochemical properties (TPSA 64.4 Ų, XLogP3-AA 3.2) [2], this compound can be used as a retention-time marker in HPLC method development for quality control of N-phenylphenoxyacetamide libraries, particularly for distinguishing positional isomers that may co-elute under standard gradients.

Negative Control or Pharmacological Tool in Ethionamide Boosting Assays

If experimental testing reveals that the 3-amino-2-methylphenyl substitution pattern confers low or no EthR inhibitory activity (relative to published leads with ΔTm >5°C) [1], this compound could serve as a well-characterized negative control in ethionamide boosting phenotypic assays, helping to establish assay windows and confirm target specificity of active analogs.

Application
Selection Property
Validation Focus
Chemical probe for EthR SAR expansion
Unique 3-amino-2-methylphenyl substitution geometry
EthR binding pocket steric/electronic mapping
HPLC retention-time marker for N-phenylphenoxyacetamide libraries
Moderate polarity increase and distinct lipophilicity profile
Positional isomer separation and method development
Negative control in ethionamide boosting phenotypic assays
Structural basis for potentially low EthR affinity
Assay window establishment and target specificity confirmation
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